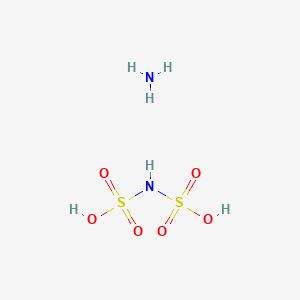
Imidodisulfuric acid--ammonia (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodisulfuric acid–ammonia (1/1) is a compound that combines imidodisulfuric acid with ammonia in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidodisulfuric acid–ammonia (1/1) typically involves the reaction of imidodisulfuric acid with ammonia under controlled conditions. The reaction is usually carried out in an aqueous medium, where imidodisulfuric acid is dissolved, and ammonia gas is bubbled through the solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of imidodisulfuric acid–ammonia (1/1) follows similar principles but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or filtration to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Imidodisulfuric acid–ammonia (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler sulfur compounds.
Substitution: The ammonia group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of imidodisulfuric acid–ammonia (1/1) include oxidizing agents like chlorine and bromine, reducing agents such as hydrogen, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of imidodisulfuric acid–ammonia (1/1) depend on the type of reaction. For example, oxidation reactions may yield sulfuric acid and other sulfur oxides, while reduction reactions may produce simpler sulfur compounds like hydrogen sulfide.
Applications De Recherche Scientifique
Imidodisulfuric acid–ammonia (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of fertilizers, as well as in other industrial processes where sulfur compounds are required.
Mécanisme D'action
The mechanism of action of imidodisulfuric acid–ammonia (1/1) involves its interaction with molecular targets and pathways in the system it is applied to. For example, in biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to imidodisulfuric acid–ammonia (1/1) include other sulfur-containing compounds such as sulfamic acid, ammonium sulfate, and various imidazole derivatives.
Uniqueness
Imidodisulfuric acid–ammonia (1/1) is unique due to its specific combination of imidodisulfuric acid and ammonia, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
Imidodisulfuric acid–ammonia (1/1) is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable compound for various scientific research and industrial processes
Propriétés
Numéro CAS |
6324-69-2 |
|---|---|
Formule moléculaire |
H6N2O6S2 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
azane;sulfosulfamic acid |
InChI |
InChI=1S/H3NO6S2.H3N/c2-8(3,4)1-9(5,6)7;/h1H,(H,2,3,4)(H,5,6,7);1H3 |
Clé InChI |
MBDWLVJKYHECGF-UHFFFAOYSA-N |
SMILES canonique |
N.N(S(=O)(=O)O)S(=O)(=O)O |
Numéros CAS associés |
13597-84-7 27441-86-7 13765-49-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


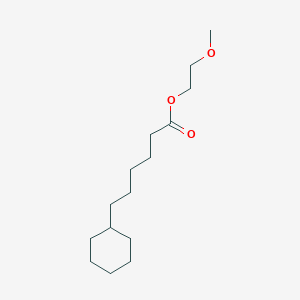

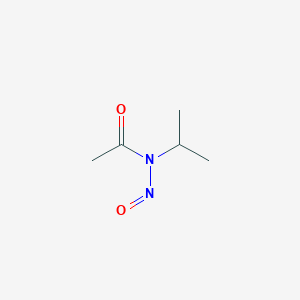

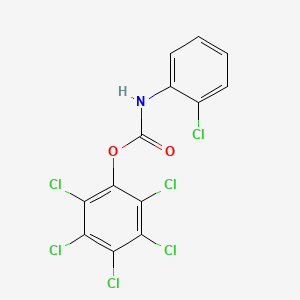
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)

![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)

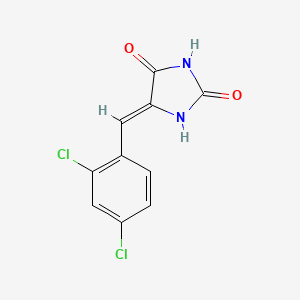
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)


